An In-depth Technical Guide to 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one: Synthesis, Properties, and Potential Applications
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a "privileged scaffold" found in numerous FDA-approved drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The functionalization of the pyrazole core with amino groups, in particular, has led to a multitude of pharmacologically active compounds, making aminopyrazoles a versatile framework in drug discovery.[2]
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, plausible synthetic routes, and potential applications of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one. This specific derivative, while not extensively documented, belongs to the promising class of diaminopyrazoles, which have shown significant potential in various therapeutic areas.[3]
Chemical Identity and Structural Elucidation
The nomenclature and structural representation of pyrazole derivatives can be complex due to tautomerism. The compound of interest can exist in different tautomeric forms. For clarity, this guide will refer to the compound as 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.
IUPAC Name: 4,5-diamino-1-ethyl-2-methyl-1,2-dihydropyrazol-3-one
Tautomeric Form: The name 3H-Pyrazol-3-one, 4,5-diamino-2-ethyl-1,2-dihydro-1-methyl- is also a valid representation of a tautomer.[4]
Molecular Formula: C₆H₁₂N₄O
Molecular Weight: 156.19 g/mol
Chemical Structure:
Caption: Chemical structure of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.
Predicted Physicochemical Properties
The following properties are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Physical State | Solid |
| Melting Point | Not available |
| Solubility | Likely soluble in polar organic solvents such as ethanol, methanol, and DMSO. Water solubility is expected to be moderate due to the presence of amino groups capable of hydrogen bonding. |
| pKa | The amino groups are expected to be basic, with pKa values in the range of 4-6. The pyrazole ring nitrogens are weakly basic. |
| LogP | The calculated LogP is likely to be low, indicating a relatively hydrophilic character. |
Plausible Synthesis and Purification
While a specific synthesis for this compound is not published, a plausible synthetic route can be devised based on established pyrazole chemistry. A common strategy for the synthesis of 4,5-diaminopyrazoles involves the introduction of a nitro or azo group at the 4-position of a 5-aminopyrazole, followed by reduction.[5]
Proposed Synthetic Workflow:
Caption: A plausible synthetic workflow for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-amino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one
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Cyclization: React ethyl cyanoacetate with ethylhydrazine in a suitable solvent like ethanol, with or without a basic catalyst, to form 5-amino-1-ethyl-1H-pyrazol-3(2H)-one.
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N-Methylation: The resulting pyrazolone is then N-methylated at the N2 position using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone).
Step 2: Nitrosation
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Dissolve the 5-amino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one in an acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature to introduce a nitroso group at the 4-position.
Step 3: Reduction
-
The isolated 4-nitroso intermediate is then reduced to the corresponding 4-amino derivative.
-
This reduction can be achieved through various methods, including catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst) or using a chemical reducing agent like tin(II) chloride in concentrated hydrochloric acid.[6]
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The structure of the synthesized 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one would be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and broad singlets for the two amino groups. The chemical shifts of the amino protons may vary depending on the solvent and concentration. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group, the N-methyl carbon, and the three carbons of the pyrazole ring, including a carbonyl carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹), C=O stretching of the pyrazolone ring (around 1650-1700 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (m/z = 156.19) and characteristic fragmentation patterns. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Oxygen should be consistent with the molecular formula C₆H₁₂N₄O. |
Potential Applications in Drug Development
The 4,5-diaminopyrazole scaffold is a versatile platform for the development of novel therapeutic agents due to the presence of two nucleophilic amino groups that can be readily functionalized.[1]
1. Kinase Inhibitors: Many pyrazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3] The amino groups at the 4 and 5 positions can serve as key hydrogen bond donors, interacting with the hinge region of the kinase active site.
2. Antimicrobial Agents: The pyrazole ring system is present in many compounds with antibacterial and antifungal activities.[7] The diaminopyrazole core can be derivatized to generate novel antimicrobial compounds with improved potency and spectrum of activity.
3. Anti-inflammatory Agents: Certain pyrazole derivatives, such as celecoxib, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.[8] The 4,5-diaminopyrazole scaffold could be explored for the development of new anti-inflammatory agents.
4. Scaffolds for Drug Delivery: The two amino groups provide convenient handles for the covalent attachment of drugs, targeting ligands, or solubilizing agents, making this scaffold a potential candidate for the development of targeted drug delivery systems.[1]
Safety and Handling
While specific toxicity data for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is unavailable, compounds with similar structures are known to be irritants and may be harmful if swallowed or inhaled.[9] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion
4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one represents a potentially valuable, yet underexplored, member of the diaminopyrazole family of compounds. Based on the rich chemistry of related pyrazole derivatives, this guide provides a theoretical framework for its synthesis, characterization, and potential applications. The versatile diaminopyrazole scaffold holds significant promise for the development of novel therapeutics, and further experimental investigation into this specific derivative is warranted to unlock its full potential in medicinal chemistry and drug discovery.
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